Chemical structure and properties of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Chemical structure and properties of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its unique combination of a brominated aromatic ring and a trifluoroacetamide moiety. These features can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide presents a detailed, step-by-step synthesis protocol and an analysis of its key physicochemical and spectroscopic properties, supported by predictive data and comparisons with analogous structures.
Introduction
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide belongs to the class of N-phenethyl-trifluoroacetamides. The incorporation of a bromine atom at the meta-position of the phenyl ring introduces a site for potential further functionalization and can modulate the compound's lipophilicity and metabolic stability. The trifluoroacetamide group is a common bioisostere for other functional groups and is known to enhance metabolic stability and binding affinity to biological targets by participating in hydrogen bonding interactions. This guide serves as a foundational resource for researchers working with or considering the use of this and related compounds in their research endeavors.
Chemical Structure and Properties
The chemical structure of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is characterized by a 3-bromophenethyl group attached to the nitrogen atom of a 2,2,2-trifluoroacetamide moiety.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="CH₂"]; C8 [label="CH₂"]; N [label="NH", fontcolor="#4285F4"]; C9 [label="C=O", fontcolor="#34A853"]; C10 [label="CF₃", fontcolor="#FBBC05"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Br; C1 -- C7; C7 -- C8; C8 -- N; N -- C9; C9 -- C10;
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="-1.73,-1!"]; C7 [pos="0,2!"]; C8 [pos="1,2.5!"]; N [pos="2,2!"]; C9 [pos="2.8,2.5!"]; C10 [pos="3.8,2!"]; }
Caption: Chemical structure of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide.Physicochemical Properties
A summary of the key physicochemical properties of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is provided in the table below. These values are calculated based on its structure and are useful for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem |
| Molecular Weight | 296.09 g/mol | PubChem |
| CAS Number | 351786-71-9 | NextSDS[1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis
The synthesis of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is achieved through the acylation of 3-bromophenethylamine with a suitable trifluoroacetylating agent. A common and effective method involves the use of ethyl trifluoroacetate in the presence of a base, or trifluoroacetic anhydride. The following section provides a detailed, step-by-step protocol for a representative synthesis.
Synthetic Workflow
// Nodes start [label="Start Materials:\n3-Bromophenethylamine\nEthyl Trifluoroacetate\nTriethylamine"]; reaction [label="Reaction:\nAcylation in Dichloromethane (DCM)\nStir at room temperature"]; workup [label="Aqueous Workup:\nWash with 1M HCl, sat. NaHCO₃, and brine"]; purification [label="Purification:\nDry over Na₂SO₄\nConcentrate in vacuo\nColumn Chromatography (optional)"]; product [label="Final Product:\nN-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: Experimental workflow for the synthesis of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide.Experimental Protocol
Materials:
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3-Bromophenethylamine
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Ethyl trifluoroacetate
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Triethylamine
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography (optional)
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Hexanes and Ethyl Acetate for chromatography (optional)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenethylamine (1.0 eq) in anhydrous dichloromethane.
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Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of ethyl trifluoroacetate (1.2 eq).
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Characterization
The structural confirmation of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring, the two methylene groups of the ethyl chain, and the N-H proton of the amide.
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Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. The substitution pattern will lead to a complex multiplet.
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Ethyl Chain Protons (-CH₂-CH₂-) : Two triplets, one around δ 2.9 ppm (adjacent to the aromatic ring) and another around δ 3.6 ppm (adjacent to the nitrogen).
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Amide Proton (-NH-) : A broad singlet or triplet (due to coupling with the adjacent methylene group) typically in the region of δ 6.0-7.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.
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Ethyl Chain Carbons (-CH₂-CH₂-) : Two signals in the aliphatic region, typically around δ 35 ppm and δ 42 ppm.
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Carbonyl Carbon (-C=O) : A signal in the range of δ 155-160 ppm, often showing a quartet splitting due to coupling with the fluorine atoms.
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Trifluoromethyl Carbon (-CF₃) : A quartet around δ 115-120 ppm due to the large one-bond carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3050 | C-H Stretch (Aromatic) | Phenyl Ring |
| ~2950 | C-H Stretch (Aliphatic) | Ethyl Chain |
| ~1700 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1200-1100 | C-F Stretch | Trifluoromethyl |
| ~700-800 | C-Br Stretch | Bromophenyl |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
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Molecular Ion (M⁺): An isotopic cluster corresponding to the molecular formula C₁₀H₉BrF₃NO will be observed, with characteristic peaks for the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
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Key Fragmentations: Common fragmentation pathways for N-phenethylamides include cleavage of the amide bond and benzylic cleavage. Expected fragment ions would include the tropylium ion derived from the bromophenethyl moiety and ions resulting from the loss of the trifluoroacetyl group.
Applications and Future Perspectives
N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide serves as a valuable building block in the synthesis of more complex molecules. The presence of the bromine atom allows for further modifications via cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs. The trifluoroacetamide group can act as a stable surrogate for other functionalities, potentially improving the metabolic profile and target engagement of a lead compound.
Future research may focus on the synthesis of a library of derivatives based on this scaffold to screen for biological activity against various targets. Furthermore, detailed studies on its conformational preferences and interactions with biological macromolecules could provide valuable insights for the rational design of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis, structure, and properties of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide. The provided synthetic protocol offers a reliable method for its preparation, and the spectroscopic data serve as a benchmark for its characterization. This compound represents a versatile platform for the development of novel molecules with potential applications in medicinal chemistry and related scientific disciplines.
References
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NextSDS. N-[2-(3-BROMO-PHENYL)-ETHYL]-2,2,2-TRIFLUORO-ACETAMIDE. Available from: [Link]
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PubChem. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. National Center for Biotechnology Information. Available from: [Link]
